Cas no 37567-78-5 (1,4-Cyclohexadiene,1,5-dimethoxy-)

1,4-Cyclohexadiene,1,5-dimethoxy- is a cyclic diene compound featuring two methoxy substituents at the 1 and 5 positions. Its conjugated diene structure and electron-donating methoxy groups make it a valuable intermediate in organic synthesis, particularly for Diels-Alder reactions and other cycloaddition processes. The compound’s stability and reactivity are enhanced by the methoxy groups, which also influence its regioselectivity in chemical transformations. It is commonly employed in the preparation of complex organic frameworks, including natural product synthesis and pharmaceutical research. The product is typically handled under inert conditions due to its sensitivity to oxidation. Its well-defined structure and consistent performance make it a reliable choice for specialized synthetic applications.
1,4-Cyclohexadiene,1,5-dimethoxy- structure
37567-78-5 structure
商品名:1,4-Cyclohexadiene,1,5-dimethoxy-
CAS番号:37567-78-5
MF:C8H12O2
メガワット:140.17968
CID:296931
PubChem ID:24883109

1,4-Cyclohexadiene,1,5-dimethoxy- 化学的及び物理的性質

名前と識別子

    • 1,4-Cyclohexadiene,1,5-dimethoxy-
    • 1,5-DIMETHOXY-1,4-CYCLOHEXADIENE
    • 1,5-dimethoxycyclohexa-1,4-diene
    • 1,5-dimethoxycycloheksa-1,4-diene
    • 1,5-dimethoxy-cyclohexa-1,4-diene
    • 1.5-dimethoxy-cyclohexa-1.4-diene
    • 2,4-Dimethoxycyclohexa-1,4-diene
    • 2,5-Dihydroresorcinol dimethyl ether
    • 641111_ALDRICH
    • AC1N9YT0
    • ACMC-20ap1h
    • CTK8C6198
    • SureCN5687562
    • SCHEMBL5687562
    • MDBSJHGNFNKPTA-UHFFFAOYSA-N
    • 1,5-Dimethoxy-1,4-cyclohexadiene, 96%
    • AKOS015913317
    • 37567-78-5
    • FT-0690908
    • DTXSID60403078
    • 2,5-dihydro-1,3-dimethoxybenzene
    • 1,5-dimethoxy-cyclohexa-1,4diene
    • 1 5-DIMETHOXY-1 4-CYCLOHEXADIENE
    • MDL: MFCD00956309
    • インチ: InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3
    • InChIKey: MDBSJHGNFNKPTA-UHFFFAOYSA-N
    • ほほえんだ: COC1=CCC=C(OC)C1

計算された属性

  • せいみつぶんしりょう: 140.08376
  • どういたいしつりょう: 140.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 18.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.020 g/mL at 25 °C(lit.)
  • ふってん: 45-52 °C/0.5 mmHg(lit.)
  • フラッシュポイント: 華氏温度:185°f< br / >摂氏度:85°C< br / >
  • 屈折率: n20/D 1.4910(lit.)
  • PSA: 18.46

1,4-Cyclohexadiene,1,5-dimethoxy- セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • WGKドイツ:2
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • リスク用語:43

1,4-Cyclohexadiene,1,5-dimethoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-224958-5g
1,5-Dimethoxy-1,4-cyclohexadiene,
37567-78-5
5g
¥1279.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-224958-5 g
1,5-Dimethoxy-1,4-cyclohexadiene,
37567-78-5
5g
¥1,279.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
641111-5G
1,4-Cyclohexadiene,1,5-dimethoxy-
37567-78-5 96%
5G
¥1671.72 2022-02-24

1,4-Cyclohexadiene,1,5-dimethoxy- 関連文献

1,4-Cyclohexadiene,1,5-dimethoxy-に関する追加情報

Introduction to 1,4-Cyclohexadiene,1,5-dimethoxy- (CAS No. 37567-78-5)

1,4-Cyclohexadiene,1,5-dimethoxy- is a significant organic compound with a molecular structure that exhibits unique chemical properties, making it a subject of considerable interest in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its Chemical Abstracts Service (CAS) number 37567-78-5, features a cyclohexadiene backbone substituted with two methoxy groups at the 1 and 5 positions. The presence of these methoxy groups introduces polarity and reactivity that make this molecule a valuable intermediate in the synthesis of more complex organic molecules.

The chemical formula of 1,4-Cyclohexadiene,1,5-dimethoxy- is C₈H₁₀O₂, reflecting its composition of eight carbon atoms, ten hydrogen atoms, and two oxygen atoms. The cyclohexadiene ring system provides a stable framework with alternating double bonds, which can participate in various chemical reactions such as Diels-Alder reactions, hydrogenation, and oxidation processes. The methoxy groups (-OCH₃) attached to the ring introduce electron-donating effects through resonance and inductive mechanisms, influencing the overall reactivity and electronic properties of the molecule.

In recent years, 1,4-Cyclohexadiene,1,5-dimethoxy- has garnered attention due to its potential applications in the development of pharmaceuticals and agrochemicals. Its structural motif is reminiscent of several natural products and pharmaceutical intermediates, suggesting that it could serve as a precursor in the synthesis of bioactive compounds. For instance, derivatives of cyclohexadiene have been explored in the context of anti-inflammatory and antimicrobial agents.

One of the most compelling aspects of 1,4-Cyclohexadiene,1,5-dimethoxy- is its utility as a building block in organic synthesis. The combination of the cyclohexadiene ring and methoxy substituents allows for diverse functionalization strategies. Researchers have leveraged this compound to develop novel synthetic pathways that could be applied to the production of high-value chemicals. For example, recent studies have demonstrated its use in constructing complex heterocyclic frameworks through cyclization reactions.

The reactivity of 1,4-Cyclohexadiene,1,5-dimethoxy- can be harnessed for various synthetic transformations. The double bonds on the cyclohexadiene ring can undergo addition reactions with electrophiles or nucleophiles, while the methoxy groups can participate in etherification or demethylation processes. These features make it a versatile intermediate for chemists working on drug discovery and material science applications.

Recent advancements in catalytic methods have further expanded the synthetic utility of 1,4-Cyclohexadiene,1,5-dimethoxy-. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions or copper-mediated oxidation processes, have been employed to introduce additional functional groups or to modify existing ones. These techniques have enabled the preparation of structurally diverse derivatives with tailored properties for specific applications.

In the realm of pharmaceutical research, 1 ,4 - Cyc lo hex adiene , 1 ,5 - dim eth oxy - has been investigated for its potential role in medicinal chemistry. Its structural features are reminiscent of several bioactive molecules that exhibit therapeutic effects. For instance, studies have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways or as modulators of neurotransmitter systems. While further research is needed to fully elucidate its pharmacological profile, these preliminary findings highlight its promise as a scaffold for drug development.

The synthesis of 1 ,4 - Cyc lo hex adiene , 1 ,5 - dim eth oxy - itself presents an interesting challenge due to its strained ring system and functionalized substituents. However, advances in synthetic methodology have made it more accessible than previously thought. Modern techniques such as directed ortho-metalation followed by methylation or intramolecular cyclization reactions have provided efficient routes to this compound, enabling researchers to explore its full synthetic potential.

From an industrial perspective, 1 ,4 - Cyc lo hex adiene , 1 ,5 - dim eth oxy - represents an important intermediate for large-scale chemical production。 Its structural simplicity belies its versatility, making it suitable for use in both academic research laboratories and industrial settings。 Companies specializing in fine chemicals have incorporated this compound into their catalogues, recognizing its value as a starting material for more complex molecules.

The environmental impact of synthesizing and using 1 ,4 - Cyc lo hex adiene , 1 ,5 - dim eth oxy - is also an area of growing interest。 Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption。 Solvent-free reactions, catalytic methods, and biocatalysis are among the approaches being explored to make the production process more sustainable while maintaining high yields and purity standards。

In conclusion, 1 ,4 - Cyc lo hex adiene , 1 ,5 - dim eth oxy - (CAS No. 37567-78-5) is a multifaceted compound with significant potential in pharmaceutical chemistry, synthetic organic chemistry, and industrial applications。 Its unique structural features, coupled with recent advancements in catalytic methods, make it a valuable tool for researchers seeking to develop novel bioactive molecules or high-value chemicals。 As our understanding of its reactivity continues to grow, so too will its importance in advancing scientific knowledge and technological innovation。

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